molecular formula C38H36F3NaO8S B1668509 Iralukast sodium CAS No. 125617-94-9

Iralukast sodium

Cat. No.: B1668509
CAS No.: 125617-94-9
M. Wt: 732.7 g/mol
InChI Key: UVMDAJYLEKEIPJ-RWRWEHELSA-M
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Description

Iralukast sodium, also known as CGP 45715A, is a cysteinyl leukotriene receptor antagonist developed by Novartis Pharma AG. It is primarily used for its therapeutic effects in treating respiratory diseases, particularly asthma. The compound works by antagonizing the bronchoconstrictive, mucus secretory, and inflammatory effects of cysteinyl leukotrienes .

Scientific Research Applications

Iralukast sodium has been extensively studied for its applications in:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iralukast sodium involves several key steps:

    Condensation: 3-(trifluoromethyl)benzaldehyde is condensed with a phosphonate to form an unsaturated ester.

    Reduction: The unsaturated ester is reduced using diisobutylaluminum hydride (DIBAL) to yield an allyl alcohol.

    Asymmetric Epoxidation: The allyl alcohol undergoes Sharpless asymmetric epoxidation to form an epoxyalcohol.

    Oxidation and Condensation: The epoxyalcohol is oxidized to an aldehyde, which is then condensed with a phosphorane to form an unsaturated epoxyaldehyde.

    Addition Reaction: The unsaturated epoxyaldehyde reacts with a pentylphosphonium derivative to form an adduct.

    Thioether Formation: The adduct undergoes a reaction with 4-oxo-7-sulfanyl-4H-1-benzopyran-2-carboxylic acid methyl ester to form an alpha-hydroxy thioether.

    Hydrolysis: The alpha-hydroxy thioether is hydrolyzed with sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves stringent control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Iralukast sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

    DIBAL: Used for reduction reactions.

    Sharpless Epoxidation Reagents: Used for asymmetric epoxidation.

    Sodium Hydroxide: Used for hydrolysis reactions.

Major Products

The major products formed from these reactions include various intermediates such as allyl alcohols, epoxyalcohols, and alpha-hydroxy thioethers, leading to the final product, this compound .

Mechanism of Action

Iralukast sodium exerts its effects by antagonizing the cysteinyl leukotriene receptor 1 (CysLT1). This receptor is involved in the bronchoconstrictive, mucus secretory, and inflammatory responses in the respiratory tract. By blocking this receptor, this compound reduces these effects, providing therapeutic benefits in conditions like asthma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific structural analog to leukotriene D4, providing potent antagonistic activity. Its development has contributed to the understanding and advancement of leukotriene receptor antagonists in respiratory therapy .

Properties

CAS No.

125617-94-9

Molecular Formula

C38H36F3NaO8S

Molecular Weight

732.7 g/mol

IUPAC Name

sodium;7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylate

InChI

InChI=1S/C38H37F3O8S.Na/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26;/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47);/q;+1/p-1/b6-4-,14-8+;/t34-,35+;/m0./s1

InChI Key

UVMDAJYLEKEIPJ-RWRWEHELSA-M

Isomeric SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+]

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+]

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid
CGP 45715A
CGP-45715 A
iralukast

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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